molecular formula C16H18O2 B153880 [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) CAS No. 129126-64-3

[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)

Cat. No.: B153880
CAS No.: 129126-64-3
M. Wt: 242.31 g/mol
InChI Key: PKVPFWOHUILZSS-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) is an organic compound belonging to the class of biphenyls Biphenyls are characterized by two benzene rings connected by a single carbon-carbon bond This specific compound features hydroxyl groups at the 2 and 4 positions and ethyl groups at the 3 and 3 positions on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Addition of Ethyl Groups: The ethyl groups can be added via Friedel-Crafts alkylation, where ethyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Continuous flow reactors and advanced catalytic systems are often employed to ensure consistent product quality.

Types of Reactions:

    Oxidation: The hydroxyl groups can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroxy biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethyl groups may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Biphenyl: The parent compound without hydroxyl or ethyl groups.

    2,4-Dihydroxybiphenyl: Similar structure but without ethyl groups.

    3,3-Diethylbiphenyl: Similar structure but without hydroxyl groups.

Uniqueness: [1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI) is unique due to the presence of both hydroxyl and ethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-ethyl-6-(3-ethyl-4-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-11-6-5-7-14(16(11)18)13-8-9-15(17)12(4-2)10-13/h5-10,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVPFWOHUILZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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